molecular formula C12H18F2OSi B8395793 Tert-butyl(2,4-difluorophenoxy)dimethylsilane

Tert-butyl(2,4-difluorophenoxy)dimethylsilane

Cat. No. B8395793
M. Wt: 244.35 g/mol
InChI Key: VPJRYEAISBQZCM-UHFFFAOYSA-N
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Patent
US07354925B2

Procedure details

To a stirred solution of tert-butyl(2,4-difluorophenoxy)dimethylsilane (J. Med. Chem. 1993, 36, 3947, 1.50 g, 6.14 mmol) in tetrahydrofuran (30 mL) was added a 1.57 M solution of n-butyllithium in hexane (4.69 mL, 7.37 mmol) at −78° C. over 10 minutes, and the mixture was stirred at −78° C. for 2 h. To the mixture, N,N-dimethylformamide (0.950 mL, 2.28 mmol) was added at −78° C. The mixture was stirred at −78° C. for 1 h, allowed to warm to room temperature and stand at room temperature for 16 h. The mixture was diluted with methanol (20 mL), and to the mixture was added sodium borohydride (696 mg, 18.4 mmol) at 0° C. The mixture was stirred at room temperature for 1.5 h. The reaction was quenched by addition of aqueous ammonium chloride at 0° C. to be pH=7. The mixture was extracted with diethyl ether (200 mL) and the organic layer washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/ethyl acetate (2/1) to afford 410 mg (42%) of the title as a colorless oil:
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.69 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
696 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16])(C)C)(C)(C)C.C([Li])CCC.CCCCCC.CN(C)[CH:30]=[O:31].[BH4-].[Na+]>O1CCCC1.CO>[F:16][C:10]1[C:11]([CH2:30][OH:31])=[C:12]([F:15])[CH:13]=[CH:14][C:9]=1[OH:8] |f:4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.69 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
696 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
stand at room temperature for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of aqueous ammonium chloride at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (200 mL)
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (100 g)
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (2/1)
CUSTOM
Type
CUSTOM
Details
to afford 410 mg (42%) of the title as a colorless oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C=CC(=C1CO)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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